4-(Pyrrolidin-1-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-pyrrolidin-1-yloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9(13)10(3-7-14-8-4-10)12-5-1-2-6-12/h1-8H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLQKPCDHDAOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCOCC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797121-22-2 | |
| Record name | 4-(pyrrolidin-1-yl)oxane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 4-(Pyrrolidin-1-yl)oxane-4-carboxamide involves nucleophilic substitution reactions where pyrrolidine acts as a nucleophile attacking an electrophilic oxane derivative bearing a leaving group at the 4-position.
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- Pyrrolidine (nucleophile)
- 4-Chlorotetrahydropyran-4-carboxamide (electrophilic substrate)
-
- Solvents: Commonly used organic solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is employed to deprotonate pyrrolidine or to facilitate the substitution.
- Temperature: Typically ambient to moderate heating (room temperature to 60°C) to optimize reaction kinetics.
- Reaction Time: Several hours to ensure completion.
-
- The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon bearing the leaving group (chloride), displacing it and forming the C-N bond that links the pyrrolidine ring to the oxane ring.
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- Post-reaction, purification is achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimization for yield, purity, and process efficiency:
-
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated reagent addition and temperature control to maintain consistent reaction conditions.
- Selection of greener solvents or solvent recycling to reduce environmental impact.
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- Recrystallization remains the primary method for purification on an industrial scale.
- Chromatography may be used for fine purification but is less favored due to cost and scalability concerns.
-
- Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify purity and structure.
Reaction Types and Chemical Transformations
This compound is chemically versatile and can undergo several types of reactions:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Formation of oxo derivatives (ketones or aldehydes) |
| Reduction | Lithium aluminum hydride, sodium borohydride | Conversion of carboxamide to amine derivatives |
| Nucleophilic Substitution | Sodium hydride or potassium carbonate in DCM or THF | Substitution at pyrrolidine or oxane ring positions |
These transformations allow further functionalization or derivatization of the molecule for research or application purposes.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Starting Material | 4-Chlorotetrahydropyran-4-carboxamide |
| Nucleophile | Pyrrolidine |
| Solvents | Dichloromethane, Tetrahydrofuran |
| Base | Sodium hydride, Potassium carbonate |
| Temperature Range | 25–60 °C |
| Reaction Time | 4–12 hours |
| Purification Methods | Recrystallization, Chromatography |
| Industrial Scale Features | Continuous flow reactors, Automated control |
Research Findings and Notes
- The nucleophilic substitution method is the most straightforward and widely used approach for synthesizing this compound due to its efficiency and relatively mild conditions.
- The choice of base and solvent significantly influences the reaction yield and purity. Sodium hydride in THF often provides higher yields compared to potassium carbonate in DCM.
- Industrial methods focus on scalability and environmental considerations, favoring continuous flow chemistry and solvent recycling.
- The compound's reactivity allows for post-synthesis modifications, enabling its use as a building block in pharmaceutical and material science research.
- No significant alternative synthetic routes (e.g., ring-closing or multi-component reactions) have been reported for this compound, highlighting the nucleophilic substitution as the standard preparation method.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide typically involves nucleophilic substitution reactions. For instance, pyrrolidine reacts with 4-chlorotetrahydropyran-4-carboxamide under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The resulting compound possesses a molecular formula of C₉H₁₄N₂O₂.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in developing new materials and catalysts. Its unique structural features allow for versatile interactions in chemical reactions, making it an essential component in synthetic organic chemistry.
Biology
Research into the biological activity of this compound focuses on its interactions with various enzymes and receptors. The pyrrolidine moiety enhances its potential biological activity by facilitating hydrogen bonding and hydrophobic interactions with target molecules. Initial studies suggest that it may exhibit antimicrobial properties, potentially targeting multidrug-resistant strains of bacteria.
Table 1: Biological Activity Overview
| Activity Type | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Exhibits activity against E. coli | Treatment of resistant infections |
| Enzyme Interaction | Modulates activity of specific enzymes | Drug development |
| Receptor Binding | Interacts with neurotransmitter receptors | Neurological research |
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological pathways positions it as a candidate for designing drugs targeting specific diseases. Ongoing research aims to evaluate its efficacy and safety in clinical settings.
Case Study: Antimicrobial Research
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant activity against E. coli, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
Industrial Applications
The compound is also utilized in industrial applications, particularly in producing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties enable the development of advanced materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound’s uniqueness lies in its oxane-pyrrolidine-carboxamide architecture. Below is a comparison with structurally related compounds from available evidence:
Table 1: Structural Comparison
Key Observations :
- Ring Systems : The oxane ring in the target compound contrasts with pyridine () and piperidine () cores. Oxane provides an oxygen heteroatom, influencing electronic properties and solubility compared to nitrogen-containing pyridine/piperidine.
- Substituents : The tert-butyldimethylsilyloxy group in pyridine derivatives () introduces steric bulk and silicon-based protection, absent in the target compound. The sodium carboxylate in ’s compound enhances hydrophilicity, unlike the neutral carboxamide in the target .
Pharmacological and Physicochemical Properties
While direct pharmacological data for this compound are unavailable, inferences can be drawn from analogs:
Table 2: Hypothetical Property Comparison
Notes:
- The carboxamide group in the target compound may facilitate hydrogen bonding, enhancing target affinity compared to halogenated pyridine analogs.
- The sodium carboxylate in ’s compound suggests utility in aqueous formulations, contrasting with the neutral carboxamide’s lipid membrane permeability .
Biological Activity
4-(Pyrrolidin-1-yl)oxane-4-carboxamide is a compound with a unique molecular structure, characterized by a pyrrolidine ring and a carboxamide functional group. Its molecular formula is C₉H₁₄N₂O₂. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of the pyrrolidine ring is common in many biologically active molecules, enhancing its interaction with biological targets. The carboxamide group allows for hydrogen bonding, which can facilitate binding to proteins or nucleic acids.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been studied for their ability to target clinically relevant microorganisms, including multidrug-resistant strains.
Table 1: Comparative Antimicrobial Activity of Similar Compounds
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Klebsiella pneumoniae | Moderate |
| Compound B | Staphylococcus aureus | High |
| This compound | Escherichia coli | Potential |
The potential of this compound as an antimicrobial agent suggests avenues for further exploration in treating infections that are difficult to eradicate .
Anticancer Activity
In studies focusing on anticancer properties, compounds derived from similar structural frameworks have shown varying degrees of efficacy against cancer cell lines. For instance, one study evaluated the cytotoxic effects of several derivatives on A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy Evaluation
In a controlled study, various derivatives were tested against A549 cells at a concentration of 100 µM for 24 hours. The results indicated that certain modifications to the chemical structure could enhance anticancer activity:
- Compound with 4-chlorophenyl substitution : Reduced cell viability to 64%.
- Compound with dimethylamino phenyl substitution : Showed the highest potency compared to other derivatives.
These findings underscore the importance of structural modifications in enhancing the therapeutic potential of compounds related to this compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with specific receptors or enzymes that are critical in microbial resistance mechanisms. Understanding these interactions is vital for optimizing its efficacy against pathogens.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound C | Pyrrolidine and quinoline moiety | Potent antimicrobial |
| Compound D | Pyrimidine and pyrrolidine rings | Potential anti-cancer |
| Compound E | Complex multi-ring structure | Advanced therapeutic uses |
These comparisons highlight how variations in structure can lead to significant differences in biological activity, suggesting that further research into the specific interactions and modifications of this compound could yield promising results .
Q & A
Q. Key Considerations :
- Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.
- Intermediate characterization (e.g., NMR, mass spectrometry) ensures fidelity at each step .
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Verify proton environments (e.g., pyrrolidine N-CH₂, oxane ring protons).
- ¹³C NMR : Confirm carboxamide carbonyl (~170 ppm) and quaternary carbons in the oxane ring.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Basic: What chemical reactions are feasible for modifying this compound?
Methodological Answer:
The compound can undergo:
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the carboxamide to an amine (requires protecting groups for selective reactivity).
- Substitution : Replace the pyrrolidine moiety with other amines via nucleophilic displacement (e.g., using Mitsunobu conditions).
- Oxidation : Convert the oxane ring to a lactone using mCPBA (meta-chloroperbenzoic acid) .
Note : Reaction outcomes depend on solvent polarity, temperature, and catalyst selection.
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for coupling steps to enhance efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability.
- Process Monitoring : Use inline FTIR or HPLC to track reaction progress and minimize byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
